3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a pyrazole moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the following steps:
Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1,3-diphenyl-1H-pyrazole. This can be achieved through the condensation of phenylhydrazine with acetophenone under acidic conditions.
Thiazolidinone Ring Formation: The next step involves the formation of the thiazolidinone ring. This is usually done by reacting a suitable thioamide with an α-haloketone.
Final Coupling Reaction: The final step is the coupling of the pyrazole moiety with the thiazolidinone ring. This is typically achieved through a Knoevenagel condensation reaction, where the pyrazole aldehyde reacts with the thiazolidinone in the presence of a base such as piperidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, resulting in the formation of dihydropyrazoles or thiols, respectively.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiazolidinone ring, where the thioxo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrazoles or thiols.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Studies have indicated that it can inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
Medicine
In medicine, the compound is being investigated for its potential anti-inflammatory and anticancer properties. Preliminary studies suggest that it can modulate certain biological pathways involved in inflammation and cancer cell proliferation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. Its anti-inflammatory effects may be due to the modulation of cytokine production and inhibition of inflammatory mediators. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds like 2,4-thiazolidinedione share a similar core structure but differ in their substituents.
Pyrazoles: 1,3-diphenyl-1H-pyrazole is a simpler analog without the thiazolidinone ring.
Thioamides: Compounds like thioacetamide have similar sulfur-containing functional groups.
Uniqueness
What sets 3-Butyl-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one apart is its combined structural features of both thiazolidinone and pyrazole rings. This unique combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
623940-34-1 |
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Molecular Formula |
C23H21N3OS2 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H21N3OS2/c1-2-3-14-25-22(27)20(29-23(25)28)15-18-16-26(19-12-8-5-9-13-19)24-21(18)17-10-6-4-7-11-17/h4-13,15-16H,2-3,14H2,1H3/b20-15- |
InChI Key |
PYMKQLKALAPBQE-HKWRFOASSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
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